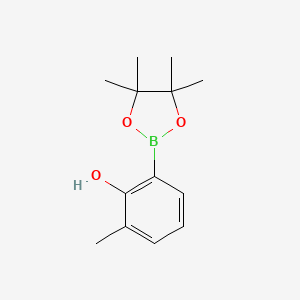![molecular formula C10H11ClFN B2961566 [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine CAS No. 1342004-75-4](/img/structure/B2961566.png)
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine: is an organic compound that belongs to the class of cyclopropylamines It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a 2-chloro-4-fluorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor under controlled conditions.
Introduction of the 2-Chloro-4-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with a 2-chloro-4-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the Methanamine Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the 2-chloro-4-fluorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydride, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amines, cyclopropyl derivatives.
Substitution: Various substituted cyclopropylamines.
Applications De Recherche Scientifique
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine: can be compared with other cyclopropylamines, such as:
- [1-(2-Chlorophenyl)cyclopropyl]methanamine
- [1-(4-Fluorophenyl)cyclopropyl]methanamine
- [1-(2-Chloro-4-methylphenyl)cyclopropyl]methanamine
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring makes This compound unique, as it may exhibit distinct electronic and steric properties compared to other similar compounds
Propriétés
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBZRFWVFNQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2961485.png)


![N-[2-methoxy-4-(methylsulfanyl)butyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2961490.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)
![2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2961496.png)


![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)
![2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide](/img/structure/B2961501.png)


